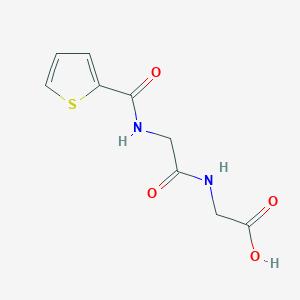

N-(thiophen-2-ylcarbonyl)glycylglycine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c12-7(10-5-8(13)14)4-11-9(15)6-2-1-3-16-6/h1-3H,4-5H2,(H,10,12)(H,11,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXYYBKPVONZTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Thiophen 2 Ylcarbonyl Glycylglycine and Its Precursors

Synthesis of Glycylglycine (B550881) Precursors

Glycylglycine, the simplest dipeptide, is a fundamental component whose synthesis has been subject to various methodological approaches over the years.

The earliest reported synthesis of glycylglycine was developed by Emil Fischer and Ernest Fourneau in 1901. wikipedia.orgatamanchemicals.com This foundational method involves the hydrolysis of 2,5-diketopiperazine, also known as glycine (B1666218) anhydride. wikipedia.orgatamanchemicals.com The process typically starts with the thermal condensation of glycine in a high-boiling point solvent like glycerol (B35011) or ethylene (B1197577) glycol to form the cyclic dipeptide, 2,5-diketopiperazine. google.comgoogle.com This intermediate is then hydrolyzed under basic conditions, for example, by boiling with sodium hydroxide (B78521) solution, followed by neutralization with an acid such as hydrochloric acid to precipitate the glycylglycine product. wikipedia.orggoogle.com

Optimizations of this route have focused on improving reaction conditions and yields. One patented method describes heating glycine in glycerol at 175-180°C to produce the 2,5-diketopiperazine intermediate, which is then hydrolyzed with a 1 mol/L sodium hydroxide solution. google.com Subsequent pH adjustment to 6.0 with hydrochloric acid and crystallization from an ethanol-water mixture yields glycylglycine with a reported yield of 81%. google.com

| Method | Key Reagents/Conditions | Intermediate | Reported Yield | Reference |

|---|---|---|---|---|

| Fischer & Fourneau (1901) | Boiling with hydrochloric acid | 2,5-Diketopiperazine | Not specified | wikipedia.orgatamanchemicals.com |

| Glycerol-Mediated Synthesis | 1) Glycine, Glycerol (175-180°C) 2) NaOH (hydrolysis) 3) HCl (neutralization) | 2,5-Diketopiperazine | 81% | google.com |

| Ethylene Glycol-Mediated Synthesis | 1) Glycine, Ethylene Glycol (170-175°C) 2) LiOH (hydrolysis) | 2,5-Diketopiperazine | Not specified | google.com |

More contemporary approaches aim to form the peptide bond directly, bypassing the need for a cyclic intermediate and subsequent hydrolysis. These methods often provide milder reaction conditions. One such strategy involves the use of condensing agents like trimetaphosphate (P3m) in an aqueous solution. chemicalbook.com In a typical procedure, glycine is reacted with sodium trimetaphosphate in an aqueous buffer at a controlled pH (e.g., 10.7) and temperature (e.g., 37°C), leading to the formation of glycylglycine. chemicalbook.com This approach represents a more direct route for peptide bond formation from amino acid monomers.

Synthesis of Thiophen-2-carboxylic Acid Derivatives

The synthesis of thiophen-2-carboxylic acid, the second key precursor, relies on the chemical manipulation of the thiophene (B33073) ring.

The thiophene ring is an aromatic heterocycle that can be functionalized through various reactions common to aromatic compounds. researchgate.netwikipedia.org Its reactivity allows for the introduction of substituents at specific positions, which is crucial for preparing derivatives.

Metalation-Alkylation : Thiophene can be deprotonated at the 2-position using a strong base like n-butyllithium to form 2-lithiothiophene. wikipedia.org This organolithium intermediate is a powerful nucleophile that can react with a wide range of electrophiles to introduce various functional groups. wikipedia.orgwikipedia.org

Halogenation : The thiophene ring can be readily halogenated. For instance, bromination using N-bromosuccinimide (NBS) can introduce bromine atoms onto the ring, which can then serve as handles for further transformations, such as cross-coupling reactions or conversion to organometallic reagents. beilstein-journals.org

C-H Functionalization : Modern synthetic methods allow for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. acs.orgnih.gov Palladium-catalyzed direct arylation, for example, can form a carbon-carbon bond between the thiophene ring and an aryl halide. researchgate.net

Several reliable methods exist for introducing a carboxylic acid group at the 2-position of the thiophene ring.

Oxidation of Precursors : A common and practical approach is the oxidation of a pre-existing functional group. Thiophen-2-carboxaldehyde or 2-acetylthiophene (B1664040) can be oxidized to the corresponding carboxylic acid using standard oxidizing agents. wikipedia.org

Carbonation of Organometallic Intermediates : This method involves the reaction of a thiophene-based organometallic reagent with carbon dioxide (CO2). For example, 2-lithiothiophene or a thienyl Grignard reagent can be prepared and subsequently quenched with CO2 to form the carboxylate, which upon acidic workup yields thiophen-2-carboxylic acid. beilstein-journals.org

Catalytic Carboxylation : A novel method involves the reaction of thiophene with a carbon tetrachloride-methanol system in the presence of catalysts like those containing vanadium, iron, or molybdenum. semanticscholar.org This process is believed to proceed through hydroxymethylation of the thiophene followed by oxidation to the carboxylic acid. semanticscholar.org

| Method | Starting Material | Key Reagents | Reference |

|---|---|---|---|

| Oxidation | 2-Acetylthiophene | Standard oxidizing agents | wikipedia.org |

| Carbonation | Thiophene | 1) n-BuLi or Mg 2) CO₂ | beilstein-journals.org |

| Catalytic Carboxylation | Thiophene | CCl₄, CH₃OH, V/Fe/Mo catalyst | semanticscholar.org |

Amide Bond Formation in N-(Thiophen-2-ylcarbonyl)glycylglycine Synthesis

The final step in the synthesis is the formation of an amide bond between the carboxyl group of thiophen-2-carboxylic acid and the N-terminal amino group of glycylglycine. This is a standard transformation in peptide synthesis and can be achieved through several activation methods.

The carboxylic acid must first be "activated" to make it more susceptible to nucleophilic attack by the amine. Common strategies include:

Acyl Chloride Formation : The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The resulting thiophene-2-carbonyl chloride is then reacted with glycylglycine, typically in the presence of a base to neutralize the HCl byproduct.

Carbodiimide Coupling : Reagents such as dicyclohexylcarbodiimide (B1669883) (DCCI) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. mdpi.comresearchgate.net These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine of glycylglycine. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included to suppress side reactions and minimize racemization. researchgate.nethhu.de

Mixed Anhydride Method : The carboxylic acid can be reacted with a chloroformate, such as isobutyl chloroformate, to form a mixed anhydride. This activated species readily undergoes reaction with the amine.

Modern Coupling Reagents : A vast array of modern coupling reagents have been developed to facilitate efficient amide bond formation under mild conditions. researchgate.net Reagents like T3P® (propanephosphonic acid anhydride) and protocols involving the in situ formation of acyl fluorides have proven effective for challenging substrates. researchgate.netrsc.org

The choice of coupling reagent and reaction conditions depends on factors such as the scale of the reaction, the stability of the substrates, and the desired purity of the final product.

| Activation Method | Key Reagent(s) | Reactive Intermediate | Reference |

|---|---|---|---|

| Acyl Chloride | SOCl₂, Oxalyl chloride | Acyl chloride | mdpi.com |

| Carbodiimide | DCCI, EDC, HOBt, NHS | O-acylisourea / Active ester | mdpi.comresearchgate.nethhu.de |

| Mixed Anhydride | Isobutyl chloroformate | Mixed carbonic-carboxylic anhydride | researchgate.net |

| Phosphonium (B103445)/Uronium Salts | HATU, HBTU, PyBOP | Active ester | N/A |

| Sulfuryl Fluoride Mediated | SO₂F₂ | Acyl fluoride | rsc.org |

Solution-Phase Peptide Coupling Techniques

Solution-phase synthesis is a classical approach where the reactions are carried out with all reactants dissolved in a suitable solvent. For the synthesis of this compound, this would typically involve the direct coupling of thiophene-2-carboxylic acid and glycylglycine.

The key to a successful solution-phase peptide synthesis is the activation of the carboxylic acid group. mdpi.com This is generally accomplished by converting the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amino group of the other component. Various coupling reagents have been developed for this purpose. The general scheme involves the reaction of the N-protected amino acid (in this case, thiophene-2-carboxylic acid) with a coupling reagent to form a reactive intermediate, which then reacts with the C-protected amino acid or peptide (glycylglycine) to form the peptide bond.

While specific conditions for this compound are not widely reported, analogous solution-phase syntheses of N-acyl dipeptides are well-documented. researchgate.netrsc.org A plausible route would involve dissolving glycylglycine and thiophene-2-carboxylic acid in an appropriate organic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). A coupling reagent, often in combination with an additive to suppress side reactions and racemization, is then added to facilitate the amide bond formation. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is isolated and purified from the reaction mixture.

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS), developed by Bruce Merrifield, offers significant advantages over solution-phase methods, particularly for the synthesis of longer peptides, by simplifying the purification process. luxembourg-bio.com In SPPS, the peptide is assembled sequentially while one end is attached to an insoluble polymeric support (resin).

For the synthesis of this compound, a typical SPPS strategy would commence with the attachment of the C-terminal amino acid, glycine, to a suitable resin. The synthesis would then proceed through cycles of deprotection of the N-terminus and coupling of the next amino acid.

The process would involve the following steps:

Resin Loading: The first glycine residue, with its N-terminus protected (e.g., with an Fmoc group), is attached to the solid support.

Deprotection: The N-terminal protecting group of the resin-bound glycine is removed.

Coupling: The second glycine residue, also with a protected N-terminus, is activated and coupled to the free amino group of the first glycine on the resin.

Deprotection: The N-terminal protecting group of the newly formed dipeptide (glycylglycine) is removed.

Capping/Acylation: The free N-terminus of the resin-bound glycylglycine is then acylated with thiophene-2-carbonyl chloride or thiophene-2-carboxylic acid using a suitable coupling reagent. researchgate.net

Cleavage: Finally, the completed this compound is cleaved from the resin support using a strong acid, such as trifluoroacetic acid (TFA). mdpi.com

Each step is followed by thorough washing of the resin to remove excess reagents and by-products, which is a major advantage of this technique.

Examination of Coupling Reagents and Reaction Conditions

The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity in both solution-phase and solid-phase peptide synthesis. A wide array of coupling reagents has been developed, each with its own advantages and specific applications. researchgate.net These reagents can be broadly classified into several categories, including carbodiimides, phosphonium salts, and uronium/aminium salts. uni-kiel.desigmaaldrich.com

Carbodiimides , such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classic coupling reagents. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To minimize side reactions and racemization, carbodiimides are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

Phosphonium salts , like Benzotriazol-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP), are highly efficient and lead to less racemization compared to carbodiimides. sigmaaldrich.com

Uronium/Aminium salts , such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are among the most effective and widely used coupling reagents, known for their high reactivity and ability to facilitate difficult couplings. sigmaaldrich.com

The reaction conditions, including the choice of solvent, temperature, and reaction time, also play a crucial role. Polar aprotic solvents like DMF and N-methyl-2-pyrrolidone (NMP) are commonly used in SPPS, while a broader range of solvents can be employed in solution-phase synthesis. The reactions are typically carried out at room temperature, although for sterically hindered couplings, elevated temperatures may be necessary.

| Reagent Class | Abbreviation | Full Name | Notes |

|---|---|---|---|

| Carbodiimides | DCC | Dicyclohexylcarbodiimide | By-product is insoluble in most organic solvents. |

| Carbodiimides | DIC | Diisopropylcarbodiimide | By-product is soluble, making it suitable for SPPS. |

| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High coupling efficiency and low racemization. |

| Uronium/Aminium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very efficient and commonly used in automated synthesizers. |

| Uronium/Aminium Salts | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly reactive, particularly effective for difficult couplings. |

Analytical and Preparative Purification Techniques

Following the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, reagents, and by-products. A combination of analytical and preparative techniques is employed to achieve the desired purity.

Analytical Techniques are used to assess the purity of the crude product and the purified fractions. The most common analytical method for peptides and related compounds is High-Performance Liquid Chromatography (HPLC) . scispace.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where the separation is based on the hydrophobicity of the molecules. lcms.cz A C18 stationary phase is commonly used, with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape and resolution. peptide.com Mass spectrometry (MS), often coupled with HPLC (LC-MS), is used to confirm the molecular weight of the desired product. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the final compound.

Preparative Purification aims to isolate the target compound in a larger quantity with high purity. The primary method for purifying peptides and their derivatives is Preparative HPLC . springernature.com The conditions developed during analytical HPLC are scaled up for use on a larger column. Fractions are collected as they elute from the column, and these fractions are then analyzed for purity. Those fractions containing the pure product are combined.

Once the pure fractions are identified and combined, the solvent is removed, typically through lyophilization (freeze-drying). peptide.com This process removes the water and organic solvent by sublimation under vacuum, yielding the final product as a dry powder.

For some compounds, crystallization can be an effective purification method. This involves dissolving the crude product in a suitable solvent system and allowing the pure compound to crystallize out as the solution cools or as the solvent evaporates.

| Technique | Purpose | Typical Conditions/Reagents |

|---|---|---|

| Analytical RP-HPLC | Purity assessment | C18 column, water/acetonitrile gradient with 0.1% TFA |

| LC-MS | Molecular weight confirmation | Couples HPLC with a mass spectrometer |

| NMR Spectroscopy | Structural elucidation | 1H NMR, 13C NMR in a suitable deuterated solvent |

| Preparative RP-HPLC | Purification of the crude product | Scaled-up version of analytical HPLC conditions |

| Lyophilization | Isolation of the final product | Freeze-drying under high vacuum |

| Crystallization | Purification | Dissolution in a minimal amount of hot solvent, followed by cooling |

Chemical Reactivity and Derivatization Studies of N Thiophen 2 Ylcarbonyl Glycylglycine

Reactivity of the Amide Linkages

The N-(thiophen-2-ylcarbonyl)glycylglycine molecule contains two distinct amide bonds: one connecting the thiophene (B33073) ring to the first glycine (B1666218) unit (an N-acyl bond) and the other linking the two glycine residues (a peptide bond). The reactivity of these amide linkages is a key aspect of the molecule's chemical profile.

Amide bonds are generally stable due to resonance delocalization of the nitrogen lone pair with the carbonyl group. However, they can undergo cleavage under specific conditions, such as acidic or basic hydrolysis. The rate and mechanism of this hydrolysis are influenced by factors like pH, temperature, and the nature of the substituents on the acyl and amino parts of the amide.

In the context of this compound, the two amide bonds may exhibit different susceptibilities to hydrolysis. The N-acyl bond, being adjacent to the electron-rich thiophene ring, might have a slightly altered electronic character compared to the peptide bond.

Interactive Data Table: Predicted Hydrolysis Conditions for Amide Linkages

| Amide Linkage | Condition | Predicted Outcome | Relative Rate |

| Thiophene-Glycine | Acidic (e.g., HCl, heat) | Cleavage to thiophenecarboxylic acid and glycylglycine (B550881) | Moderate |

| Thiophene-Glycine | Basic (e.g., NaOH, heat) | Cleavage to thiophenecarboxylate and glycylglycine | Moderate to Fast |

| Glycine-Glycine | Acidic (e.g., HCl, heat) | Cleavage to N-(thiophen-2-ylcarbonyl)glycine and glycine | Moderate |

| Glycine-Glycine | Basic (e.g., NaOH, heat) | Cleavage to N-(thiophen-2-ylcarbonyl)glycinate and glycine | Moderate to Fast |

Note: The relative rates are predictive and based on general principles of amide hydrolysis. Actual experimental data for this compound is not available in the cited literature.

Transformations Involving the Thiophene Moiety

The thiophene ring is known to be more reactive towards electrophilic substitution than benzene. The sulfur atom can stabilize the intermediate carbocation formed during the reaction. Electrophilic attack typically occurs at the C5 position (adjacent to the sulfur and furthest from the deactivating carbonyl group) or the C3 position. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation.

Nucleophilic aromatic substitution on the thiophene ring is less common and generally requires the presence of strong electron-withdrawing groups and a good leaving group.

Reactivity of the Glycylglycine Backbone

The glycylglycine portion of the molecule provides a peptide backbone with a terminal amine group and a terminal carboxyl group, both of which are available for a variety of chemical modifications.

The terminal primary amine group is nucleophilic and can undergo reactions such as acylation, alkylation, and Schiff base formation. The terminal carboxylic acid group can be converted to esters, amides, or acid chlorides, or it can be reduced to an alcohol. These reactions provide avenues for conjugating this compound to other molecules or for modifying its physicochemical properties.

Interactive Data Table: Potential Derivatization Reactions of Terminal Groups

| Functional Group | Reagent | Reaction Type | Potential Product |

| Terminal Amine | Acyl chloride | Acylation | N-acylated derivative |

| Terminal Amine | Aldehyde/Ketone | Schiff Base Formation | Imine derivative |

| Terminal Carboxyl | Alcohol, Acid catalyst | Esterification | Ester derivative |

| Terminal Carboxyl | Amine, Coupling agent | Amidation | Amide derivative |

Since glycine is an achiral amino acid, the glycylglycine backbone of this compound does not have any stereocenters. This simplifies derivatization reactions as there is no risk of epimerization at the alpha-carbons of the amino acid residues. However, if chiral reagents are used for derivatization, the formation of diastereomers is possible.

Synthesis and Characterization of this compound Derivatives and Analogs

Structural Modifications at the Thiophene Ring

The thiophene ring of this compound is a key structural feature that can be readily modified to produce a range of analogs. Common modifications involve the introduction of various substituents onto the thiophene ring, altering its electronic and steric properties.

One common approach to modifying the thiophene ring is through electrophilic aromatic substitution reactions. For instance, bromination of thiophene-containing compounds can be achieved to introduce bromine atoms at specific positions on the ring. This can be followed by further derivatization, such as in the synthesis of N-(5-(5-methylthiophen-2-yl)thiophen-2-ylsulfonyl)acetamide, which showcases the versatility of thiophene chemistry. Another example includes the synthesis of 2,5-Bis(5-bromo-2-thienyl)thiophene, highlighting the feasibility of introducing halogen substituents.

Furthermore, the synthesis of various N-(thiophen-2-yl) benzamide derivatives demonstrates the possibility of attaching larger aromatic systems to a thiophene core, which could be adapted for the modification of this compound. The synthesis of thiophene analogues of tacrine also points towards the diverse range of cyclic structures that can be fused or linked to the thiophene moiety.

These modifications can be characterized using a variety of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry, to confirm the identity and purity of the synthesized derivatives.

Table 1: Examples of Structural Modifications at the Thiophene Ring

| Modification | Synthetic Approach | Characterization Methods |

| Halogenation | Electrophilic aromatic substitution (e.g., bromination) | NMR, Mass Spectrometry |

| Alkylation/Arylation | Cross-coupling reactions (e.g., Suzuki, Stille) | NMR, IR, Mass Spectrometry |

| Fused Ring Systems | Condensation reactions | X-ray Crystallography, NMR |

Alterations to the Glycylglycine Dipeptide Backbone

Modifications to the glycylglycine dipeptide backbone can significantly influence the conformational flexibility and biological stability of the parent molecule. These alterations can range from the substitution of one or both glycine residues with other amino acids to the introduction of non-natural amino acids or peptide bond mimetics.

Replacing one of the glycine units with a chiral amino acid, such as alanine or valine, would introduce stereocenters and potentially lead to diastereomeric derivatives with distinct biological activities. The synthesis of such analogs would typically follow standard peptide coupling methodologies, where the desired amino acid is coupled to the N-(thiophen-2-ylcarbonyl)glycine or a protected glycyl-amino acid derivative.

Furthermore, the peptide bond itself can be modified to enhance resistance to enzymatic degradation. For example, the amide bond can be replaced with a thioamide or other isosteres. The site-selective formation of thioamides can alter the backbone's rigidity and its ability to form hydrogen bonds.

Table 2: Examples of Alterations to the Glycylglycine Dipeptide Backbone

| Modification | Synthetic Approach | Potential Impact |

| Amino Acid Substitution | Solid-phase or solution-phase peptide synthesis | Introduction of chirality, altered side-chain functionality |

| Peptide Bond Isosteres | Thionation reactions, synthesis of peptidomimetics | Increased proteolytic stability, altered conformation |

| N-Alkylation | Reductive amination or other alkylation methods | Restricted rotation around the peptide bond |

Functionalization of Peptide Termini

The N- and C-termini of the glycylglycine dipeptide offer accessible points for functionalization, allowing for the attachment of various chemical moieties. These modifications can be used to modulate solubility, introduce reporter groups, or conjugate the molecule to larger carriers.

The free carboxylic acid at the C-terminus can be converted into a variety of functional groups, including esters and amides. For instance, esterification with different alcohols can be achieved under acidic conditions, while amidation with primary or secondary amines can be accomplished using standard peptide coupling reagents. The synthesis of N-(benzyloxycarbonyl)glycine esters and amides serves as a relevant example of such terminal modifications.

At the N-terminus, while the amine is acylated with the thiophene-2-carbonyl group in the parent molecule, it is conceivable to synthesize analogs where the terminal amine of a modified dipeptide is functionalized prior to coupling with thiophene-2-carboxylic acid. This could involve the introduction of protecting groups that are later removed to allow for further derivatization.

These terminal modifications provide a straightforward route to a diverse library of this compound derivatives with tailored properties.

Table 3: Examples of Functionalization of Peptide Termini

| Terminus | Modification | Reagents and Conditions |

| C-Terminus | Esterification | Alcohol, Acid catalyst |

| C-Terminus | Amidation | Amine, Coupling agents (e.g., DCC, HOBt) |

| N-Terminus (of precursor) | Acylation | Acid chlorides, Anhydrides |

Spectroscopic and Structural Analysis of this compound Currently Unavailable in Publicly Accessible Scientific Literature

A comprehensive review of publicly accessible scientific databases and scholarly articles has revealed a significant lack of available experimental data for the chemical compound this compound. Specifically, detailed spectroscopic information, which is crucial for the complete structural elucidation and characterization of the molecule, is not present in the reviewed literature.

The requested in-depth analysis, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, necessitates specific experimental findings. This includes one-dimensional proton and carbon-13 NMR data, two-dimensional NMR techniques, and detailed vibrational mode assignments from IR spectroscopy. These analyses are fundamental for confirming the molecular structure, understanding the chemical environment of individual atoms, and investigating intra- and intermolecular interactions.

Structural Elucidation and Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties and Chromophore Analysis

No specific UV-Vis absorption data for N-(thiophen-2-ylcarbonyl)glycylglycine has been reported. A theoretical analysis would suggest that the primary chromophore in the molecule is the thiophene (B33073) ring conjugated with the carbonyl group of the amide linkage. This thiophen-2-ylcarbonyl moiety would be expected to exhibit characteristic π → π* and n → π* electronic transitions. The glycylglycine (B550881) portion of the molecule is not expected to contribute significantly to absorption in the UV-Visible region. Without experimental data, the absorption maxima (λmax) and molar absorptivity coefficients (ε) cannot be reported.

Investigation of Electronic Transitions in Coordination Complexes

While the coordination chemistry of thiophene-containing ligands has been a subject of interest, no studies detailing the electronic transitions of coordination complexes specifically involving this compound as a ligand were found. In a hypothetical scenario where this compound acts as a ligand, the electronic spectrum of its metal complexes would be influenced by the nature of the metal ion and the coordination geometry. The UV-Vis spectrum would be expected to show ligand-to-metal or metal-to-ligand charge transfer bands, in addition to any d-d transitions for transition metal complexes.

Mass Spectrometry (MS)

Fragmentation Pattern Analysis for Structural Confirmation

A detailed fragmentation pattern for this compound from mass spectrometry analysis is not available in the reviewed literature. A predictive analysis suggests that fragmentation would likely occur at the amide bonds, leading to characteristic losses of the glycylglycine moiety or parts thereof. The thiophene ring itself is relatively stable and its fragmentation would require higher energy. The molecular ion peak would be a crucial piece of information for confirming the molecular weight.

High-Resolution Mass Spectrometry for Elemental Composition

There are no published high-resolution mass spectrometry (HRMS) data for this compound. HRMS would be the definitive technique to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion, allowing for the determination of its exact chemical formula.

X-ray Crystallography

No crystal structure of this compound has been deposited in crystallographic databases. X-ray crystallography would provide unambiguous proof of its three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. Without this data, the precise conformation of the molecule remains undetermined.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

While a crystal structure for this compound is not currently available in the reviewed literature, the expected data from such an analysis would be comprehensive. A typical crystallographic study would reveal the crystal system, space group, and unit cell dimensions. For instance, related thiophene-containing organic molecules often crystallize in monoclinic or orthorhombic systems. The resulting structural data would be presented in a detailed table.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Chemical formula | C10H10N2O4S |

| Formula weight | 254.26 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

Note: The values in this table are hypothetical and represent the type of data that would be obtained from a single-crystal X-ray diffraction experiment.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would likely be dominated by a network of intermolecular hydrogen bonds. The glycylglycine moiety provides multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups), which would facilitate the formation of extensive networks, leading to a stable crystalline lattice. The thiophene ring may also participate in weaker C-H···O or C-H···π interactions, further influencing the packing arrangement. Analysis of related structures suggests that molecules could form chains or sheets stabilized by these interactions.

Auxiliary Spectroscopic and Analytical Techniques

A suite of other analytical techniques would be essential to fully characterize this compound and its metal complexes, providing complementary information to the X-ray diffraction data.

Elemental Microanalysis

Elemental analysis for carbon, hydrogen, nitrogen, and sulfur is a fundamental technique to confirm the empirical formula of a synthesized compound. The experimentally determined percentages of these elements would be expected to be in close agreement with the calculated values for the chemical formula C10H10N2O4S.

Table 2: Expected Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 47.24 | Value |

| Hydrogen (H) | 3.96 | Value |

| Nitrogen (N) | 11.02 | Value |

| Sulfur (S) | 12.61 | Value |

Note: "Found" values are determined experimentally.

For metal complexes, elemental analysis would also include the determination of the metal content, which is crucial for establishing the stoichiometry of the complex.

Molar Conductance Measurements (for complexes)

Molar conductance measurements are used to determine the electrolytic nature of metal complexes in solution. By dissolving a complex in a suitable solvent (e.g., DMF or DMSO) and measuring its conductivity, one can infer whether the anions are coordinated to the metal ion or exist as free counter-ions in the solution. For complexes of this compound, low molar conductance values would suggest a non-electrolytic nature, indicating that any anions are directly bound to the metal center within the coordination sphere. Conversely, higher values would be indicative of 1:1, 1:2, or other electrolyte types.

Table 3: Representative Molar Conductance Ranges for Electrolytes in DMF

| Electrolyte Type | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |

| Non-electrolyte | < 40 |

| 1:1 electrolyte | 65 - 90 |

| 1:2 electrolyte | 130 - 170 |

| 1:3 electrolyte | 200 - 240 |

Magnetic Susceptibility Measurements (for paramagnetic complexes)

For complexes involving paramagnetic metal ions (e.g., Cu(II), Ni(II), Co(II), Fe(III)), magnetic susceptibility measurements provide insight into the number of unpaired electrons and, consequently, the geometry of the metal center. The effective magnetic moment (μ_eff), calculated from the magnetic susceptibility data, can help distinguish between different possible geometries (e.g., octahedral, tetrahedral, or square planar). For instance, a Cu(II) complex would be expected to have a magnetic moment corresponding to one unpaired electron.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry is a powerful technique for investigating the redox properties of this compound and its metal complexes. This method can be used to determine the oxidation and reduction potentials of the species, providing information about the stability of different oxidation states of the metal ion in the complex. The voltammogram of a metal complex would be expected to show redox waves corresponding to the M(n+)/M((n-1)+) couple. The position and shape of these waves can provide information about the coordination environment around the metal ion and the electronic effects of the ligand.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the intrinsic electronic and structural properties of N-(thiophen-2-ylcarbonyl)glycylglycine.

DFT calculations are a cornerstone for understanding the electronic behavior of molecules. For thiophene-based compounds, DFT is used to determine the spatial distribution of electrons and the energies of molecular orbitals. researchgate.netrdd.edu.iq The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and distribution dictate the molecule's reactivity. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. rdd.edu.iq

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the oxygen and nitrogen atoms are expected to be electron-rich, while the hydrogen atoms of the amide and carboxylic acid groups are electron-poor. This information is vital for predicting non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition. nih.gov

Global reactivity descriptors, derived from DFT calculations, provide a quantitative measure of the molecule's reactivity.

Table 1: Representative Global Reactivity Descriptors Calculated by DFT (Note: The values below are illustrative for a generic thiophene (B33073) derivative and demonstrate the type of data obtained from DFT calculations.)

| Descriptor | Definition | Illustrative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.2 eV |

| Energy Gap (ΔE) | LUMO - HOMO | 5.3 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 eV |

| Electrophilicity Index (ω) | Propensity to accept electrons | 2.89 eV |

DFT methods are highly effective in predicting spectroscopic parameters, which can be used to validate and interpret experimental data. Theoretical calculations of vibrational frequencies (infrared and Raman spectra) for molecules like glycylglycine (B550881) have shown excellent agreement with experimental findings. nih.gov This computational approach allows for the assignment of specific vibrational modes to the stretching and bending of bonds within this compound, such as the C=O stretch of the amide and carboxylic acid groups, the N-H stretch, and vibrations associated with the thiophene ring. researchgate.net Discrepancies between calculated and experimental spectra can often be reconciled by applying scaling factors to the computational results. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with high accuracy, aiding in the structural elucidation of the molecule.

Table 2: Example of Predicted Vibrational Frequencies for Key Functional Groups (Note: These frequencies are based on DFT studies of glycylglycine and thiophene derivatives and are representative.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | ~3500 |

| N-H (Amide) | Stretching | ~3350 |

| C=O (Amide I) | Stretching | ~1680 |

| C=O (Carboxylic Acid) | Stretching | ~1720 |

| Thiophene Ring | C-H Stretching | ~3100 |

| Thiophene Ring | Ring Breathing | ~830 |

The biological activity of a flexible molecule like this compound is heavily dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy structures the molecule can adopt. nih.gov By systematically rotating the rotatable bonds (e.g., the bonds within the glycylglycine backbone), a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers.

For the parent dipeptide, glycylglycine, computational studies have identified multiple stable conformers resulting from different arrangements of the backbone dihedral angles. nih.gov A similar analysis for this compound would reveal how the thiophene moiety influences the conformational landscape, which is essential for understanding how the molecule fits into the binding site of a biological target.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. It is a critical tool in drug discovery for screening virtual libraries of compounds and understanding ligand-receptor interactions at a molecular level.

Docking simulations place this compound into the active site of a target protein to predict its binding mode. N-acyl glycine (B1666218) derivatives are known to interact with a variety of biological targets, including glycine transporters and enzymes like cyclooxygenase (COX). scispace.comsemanticscholar.org Thiophene-containing compounds have also been studied as inhibitors of enzymes such as lipoxygenase and protein kinases. mdpi.comjuniperpublishers.com

In a typical docking simulation, the thiophene ring, being hydrophobic, would likely occupy a hydrophobic pocket in the receptor's active site, forming van der Waals interactions with nonpolar amino acid residues. juniperpublishers.com The glycylglycine portion offers multiple sites for hydrogen bonding: the amide nitrogen and oxygen, and the carboxylic acid group can act as hydrogen bond donors and acceptors, forming specific interactions with polar residues in the active site. researchgate.net These predicted interactions provide a structural hypothesis for the molecule's mechanism of action.

Successful binding requires a high degree of complementarity between the ligand and the receptor, in terms of both shape and chemical properties. Docking algorithms evaluate this complementarity using scoring functions, which estimate the binding affinity (often expressed as a binding energy in kcal/mol). A lower (more negative) score generally indicates a more favorable binding interaction. semanticscholar.org

By analyzing the docked pose of this compound, researchers can assess how well its size, shape, and functional groups match the binding site. The scoring function quantifies the strength of the predicted interactions (hydrogen bonds, hydrophobic contacts, etc.) to rank its potential as an inhibitor compared to other compounds. semanticscholar.org This analysis is crucial for structure-activity relationship (SAR) studies, where computational predictions can guide the synthesis of more potent analogs.

Table 3: Representative Molecular Docking Results for a Thiophene-Based Inhibitor (Note: The data is hypothetical, illustrating a typical output from a docking study against an enzyme active site like COX-2.)

| Parameter | Result |

| Target Protein | Cyclooxygenase-2 (COX-2) |

| Binding Energy | -7.8 kcal/mol |

| Key Interacting Residues | Arg120, Tyr355, Ser530, Phe518 |

| Types of Interactions | Hydrogen bond with Ser530 (via carboxylate) Hydrogen bond with Arg120 (via amide) Hydrophobic interaction with Phe518 (via thiophene ring) |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in deciphering the link between the chemical structure of a molecule and its biological activity. For this compound, these models can elucidate the key structural motifs required for its biological interactions and pave the way for the design of more potent analogs.

The development of predictive SAR and QSAR models for this compound would involve the synthesis and biological evaluation of a series of analogs. By systematically modifying the three main components of the molecule—the thiophene ring, the glycylglycine backbone, and the terminal carboxyl group—researchers can gather data to build these models.

Key modifications could include:

Thiophene Ring Substitutions: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the thiophene ring to probe the effects of electronics and sterics on activity. The thiophene ring is a well-known pharmacophore in medicinal chemistry and can act as a bio-isosteric replacement for a phenyl ring, potentially influencing drug-receptor interactions through its sulfur atom. nih.gov

Peptide Backbone Alterations: Replacing the glycine units with other amino acids to investigate the influence of side-chain size, polarity, and stereochemistry.

Terminal Group Modifications: Esterification or amidation of the terminal carboxyl group to assess the impact of charge and hydrogen bonding potential.

Once biological activity data for these analogs are obtained, QSAR models can be developed using various molecular descriptors. These descriptors quantify different physicochemical properties of the molecules, such as:

| Descriptor Type | Examples | Potential Insights for this compound |

| Electronic | Partial charges, dipole moment, HOMO/LUMO energies | Understanding electrostatic interactions with a biological target. |

| Steric | Molecular weight, volume, surface area, shape indices | Determining the optimal size and shape for binding pocket occupancy. |

| Hydrophobic | LogP, molar refractivity | Gauging the importance of hydrophobic interactions for target binding and membrane permeability. |

| Topological | Connectivity indices, Wiener index | Describing the branching and overall shape of the molecule. |

These descriptors would then be correlated with biological activity using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to generate a predictive mathematical model.

Insights gleaned from SAR and QSAR models can guide the rational design of new this compound derivatives with improved activity. For instance, if a QSAR model indicates that electron-withdrawing substituents on the thiophene ring enhance activity, new analogs incorporating nitro or cyano groups could be prioritized for synthesis. Similarly, if steric bulk is found to be detrimental at a certain position, smaller substituents would be favored in subsequent designs.

Computational techniques such as molecular docking could further refine the design process. By docking this compound and its analogs into the active site of a putative biological target, researchers can visualize the binding modes and identify key interactions. This information is invaluable for designing derivatives that optimize these interactions, leading to higher affinity and specificity. For example, studies on thiophene-containing inhibitors of the kinesin spindle protein have utilized such approaches to understand binding to allosteric pockets. nih.gov

Molecular Dynamics Simulations (for conformational dynamics and interaction stability)

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in a simulated physiological environment. These simulations can provide a deeper understanding of its conformational flexibility, interactions with solvent molecules, and the stability of its complex with a biological target.

An MD simulation of this compound would typically involve placing the molecule in a box of water molecules, with or without ions, and then solving Newton's equations of motion for every atom in the system over a period of time. This generates a trajectory of the molecule's movements, from which various properties can be analyzed.

Key insights from MD simulations could include:

Conformational Preferences: Identifying the most stable low-energy conformations of the molecule in solution. The flexibility of the glycylglycine backbone allows for a range of possible conformations, and MD simulations can reveal which of these are predominantly adopted. Computational studies on other dipeptides have shown that modifications, such as the introduction of a thioamide bond, can significantly alter conformational behavior. capes.gov.br

Solvation and Hydrogen Bonding: Analyzing the interactions between this compound and surrounding water molecules. This can provide information about its solubility and the accessibility of its functional groups for interacting with a target.

Binding Stability: If this compound is simulated in complex with a protein, MD can assess the stability of the binding. By monitoring the root-mean-square deviation (RMSD) of the ligand in the binding site and analyzing the persistence of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) over time, researchers can predict the binding affinity and residence time. Such simulations have been effectively used to study the interaction of other thiophene carboxamide derivatives with their biological targets. mdpi.com

The following table summarizes the potential applications of MD simulations in studying this compound:

| Simulation System | Key Analyses | Potential Findings |

| This compound in water | Root-Mean-Square Deviation (RMSD), Radius of Gyration (Rg), Dihedral Angle Distributions, Radial Distribution Functions (RDFs) | Determination of dominant solution-phase conformations, intramolecular hydrogen bonding patterns, and solvation shell structure. |

| This compound bound to a target protein | RMSD of ligand and protein, Root-Mean-Square Fluctuation (RMSF) of protein residues, Intermolecular hydrogen bond analysis, Binding free energy calculations (e.g., MM/PBSA) | Assessment of the stability of the protein-ligand complex, identification of key interacting residues, and estimation of binding affinity. |

Biological Interaction and Mechanistic Studies Excluding Clinical Outcomes

Enzyme Inhibition and Modulation Mechanisms

No information is available in the public domain regarding the kinetic characterization of enzyme inhibition, specific enzyme targets, or the identification of binding sites for N-(thiophen-2-ylcarbonyl)glycylglycine.

No data available.

No data available.

No data available.

Nucleic Acid Interaction Mechanisms

There is no available research on the modes of DNA binding or mechanistic studies of DNA cleavage for this compound or its derivatives/complexes.

No data available.

No data available.

Biochemical Roles and Metabolic Fate (excluding in vivo efficacy)

Extensive searches of scientific literature and databases did not yield specific information regarding the biochemical roles or metabolic fate of this compound. Therefore, the following sections on its investigation as a building block in biochemical pathways and its potential as a substrate or inhibitor in cellular processes could not be addressed.

Investigation as a Building Block in Biochemical Pathways

There is currently no available research investigating the role of this compound as a building block in biochemical pathways.

Potential as a Substrate or Inhibitor in Cellular Processes

Information on the potential of this compound to act as a substrate or inhibitor in cellular processes is not available in the current body of scientific literature.

Structure-Activity Relationships Governing Biological Interactions

While specific structure-activity relationship (SAR) studies for this compound are not documented, a general understanding of its potential biological interactions can be inferred from the well-characterized properties of its constituent moieties: the thiophene (B33073) ring and the glycylglycine (B550881) dipeptide.

Influence of Thiophene and Glycylglycine Moieties on Target Engagement

The thiophene ring is a prominent heterocyclic scaffold in medicinal chemistry, known for its wide array of pharmacological activities. nih.govmdpi.com Thiophene-containing compounds have been reported to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. mdpi.com The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets. mdpi.com The aromatic nature of the thiophene ring also allows for π-π stacking interactions with aromatic residues in proteins. The diverse biological activities of thiophene derivatives suggest that the thiophene moiety in this compound likely plays a significant role in its potential target engagement. nih.gov

The glycylglycine portion of the molecule is the simplest dipeptide, composed of two glycine (B1666218) residues. In a larger molecule, the glycylglycine moiety can influence physicochemical properties such as solubility and bioavailability. The amide bonds of the dipeptide can act as hydrogen bond donors and acceptors, potentially contributing to the binding affinity of the molecule to its biological target. The flexibility of the glycylglycine linker can also allow the thiophene moiety to adopt an optimal orientation for interaction with a binding site.

Rationalization of Derivative Potency and Selectivity

In the absence of specific studies on derivatives of this compound, a rationalization of how modifications might affect potency and selectivity can be made based on general medicinal chemistry principles.

Modification of the thiophene ring, for example, by introducing substituents at different positions, could significantly impact the electronic properties and steric profile of the molecule. This, in turn, could modulate the binding affinity and selectivity for a particular biological target. For instance, the addition of electron-withdrawing or electron-donating groups to the thiophene ring can alter its reactivity and interaction with target proteins. ontosight.ai

Coordination Chemistry of N Thiophen 2 Ylcarbonyl Glycylglycine

Ligand Characteristics and Potential Coordination Sites

The ligating properties of N-(thiophen-2-ylcarbonyl)glycylglycine are dictated by the presence of several functional groups capable of donating electron pairs to a metal center. These include the amide nitrogens, the terminal carboxyl group, the amide carbonyl oxygens, and the sulfur atom of the thiophene (B33073) ring.

The glycylglycine (B550881) backbone is a well-established coordinating agent for transition metal ions. acs.orgrsc.org The primary coordination sites are the terminal amino group (which is acylated in this ligand), the peptide nitrogen, and the terminal carboxylate oxygen. For this compound, the terminal amino group is converted to an amide. However, the peptide linkage and the terminal carboxyl group remain key potential coordination sites.

Upon deprotonation, the nitrogen atom of the peptide bond becomes a potent donor. The terminal carboxyl group can coordinate in a monodentate or bidentate fashion. The coordination typically involves the formation of stable five- or six-membered chelate rings. For instance, coordination of a metal ion to the N-terminal amide nitrogen and the first peptide oxygen is a common binding mode in N-acyl peptides. In many metal-peptide complexes, the carboxylate oxygen and the deprotonated amide nitrogen atoms are key players in forming stable chelates. mdpi.com

The thiophene ring introduces an additional potential coordination site through its sulfur atom. The sulfur atom possesses lone pairs of electrons that can interact with soft metal ions. While thiophenic sulfur is generally a weak donor compared to thiolate sulfur, its involvement in coordination cannot be discounted, particularly with metals like palladium(II), platinum(II), and silver(I). researchgate.net The participation of the thiophene sulfur would likely lead to the formation of a large chelate ring, which might be less stable than the smaller rings formed by the dipeptide backbone. However, it could also act as a bridging ligand, connecting two metal centers. The geometry and electronic properties of the metal ion play a crucial role in determining whether coordination to the "soft" sulfur atom is favored over the "hard" oxygen and nitrogen donors of the peptide chain.

This compound has the potential to act as a versatile chelating agent with variable denticity. Depending on the reaction conditions (such as pH) and the nature of the metal ion, it can coordinate in several ways:

Bidentate (N,O): The ligand could coordinate through the first amide nitrogen and the peptide oxygen, or through the peptide nitrogen and the carboxylate oxygen. This is a common mode for dipeptides.

Tridentate (N,N,O): Upon deprotonation of both amide protons, the ligand could bind a metal ion using the two amide nitrogens and the terminal carboxylate oxygen. This would form two adjacent five-membered chelate rings, a highly stable arrangement.

Tridentate (N,O,S): A metal ion could potentially be bound by an amide nitrogen, a carboxylate oxygen, and the thiophene sulfur.

The ability to form stable five- and six-membered chelate rings is a critical factor in the coordination chemistry of peptides and their derivatives. nih.gov The table below summarizes the potential donor atoms.

| Potential Donor Atom | Functional Group | Classification | Comment |

|---|---|---|---|

| Carboxyl Oxygen | -COOH / -COO⁻ | Hard | Can coordinate as monodentate or bidentate. |

| Amide Nitrogen (1) | Thiophene-C(O)NH- | Borderline | Coordination requires deprotonation. |

| Amide Nitrogen (2) | -CH₂-C(O)NH- | Borderline | Coordination requires deprotonation; common in peptide complexes. |

| Carbonyl Oxygen | -C=O | Hard | Can act as a donor site, often forming part of a chelate ring. |

| Thiophene Sulfur | -C-S-C- | Soft | Potential coordination site for soft metal ions. |

Synthesis and Isolation of Metal Complexes

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The formation of metal complexes with ligands containing peptide moieties is typically achieved in solution. A common method involves dissolving the ligand in a solvent like ethanol, methanol, or a water-alcohol mixture. rdd.edu.iqsysrevpharm.org An aqueous or alcoholic solution of the metal salt (e.g., chlorides, nitrates, or acetates) is then added, often dropwise, to the ligand solution. rdd.edu.iq

The reaction mixture is usually stirred for a period ranging from a few hours to several days, sometimes with gentle heating or reflux to ensure the completion of the reaction. sysrevpharm.org The pH of the solution can be a critical factor, as the deprotonation of the amide nitrogen and carboxylic acid groups is often necessary for coordination. A base may be added to facilitate this deprotonation. The resulting metal complex, if insoluble, will precipitate out of the solution and can be collected by filtration, washed with the solvent, and dried. sysrevpharm.org

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Metal Salts | Chlorides (MCl₂), Nitrates (M(NO₃)₂), Acetates (M(OAc)₂) | Provide the metal ion; counter-ion can influence crystal packing. |

| Solvents | Ethanol, Methanol, Water, DMF, DMSO | Must dissolve both the ligand and the metal salt. sysrevpharm.org |

| Molar Ratio (Ligand:Metal) | 1:1, 2:1 | Determines the stoichiometry of the final complex. sysrevpharm.org |

| Temperature | Room Temperature to Reflux | Controls the reaction rate and can help overcome activation barriers. sysrevpharm.org |

| pH | Neutral to Basic | Facilitates deprotonation of amide and carboxyl groups for coordination. |

| Reaction Time | 2 - 24 hours | Ensures the reaction proceeds to completion. rdd.edu.iq |

The identity of the metal ion significantly influences the stoichiometry, coordination geometry, and stability of the resulting complex. Transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) are commonly studied with peptide-like ligands.

Copper(II): Cu(II) ions have a strong affinity for nitrogen donors and readily promote the deprotonation of peptide amide groups. They typically form square planar or distorted octahedral complexes. orientjchem.org

Nickel(II): Ni(II) can form complexes with various geometries, including square planar, tetrahedral, and octahedral, depending on the ligand field strength. mdpi.com With peptide ligands, octahedral and square planar are common. rsc.org

Cobalt(II): Co(II) complexes are often tetrahedral or octahedral. orientjchem.org

Zinc(II): As a d¹⁰ ion, Zn(II) has no crystal field stabilization energy and its geometry is determined by steric and electronic factors. It typically forms tetrahedral complexes but can also adopt octahedral coordination. orientjchem.orgmdpi.com

The preference of different metal ions for specific donor atoms (e.g., hard vs. soft) will dictate which of the potential sites on this compound are involved in coordination. For example, a soft metal like Pd(II) might favor coordination involving the thiophene sulfur, whereas a harder metal like Co(II) would likely bind preferentially to the nitrogen and oxygen donors of the dipeptide backbone.

Structural Characterization of Coordination Compounds

The three-dimensional arrangement of atoms in a coordination compound is fundamental to its properties and reactivity. For metal complexes of this compound, this involves determining the geometry around the central metal ion and the stereochemical orientation of the ligand.

Determination of Coordination Geometry and Stereochemistry

The coordination geometry of metal complexes is dictated by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the coordinating ligands. While specific crystal structure data for this compound complexes are not extensively documented in publicly available literature, insights can be drawn from related glycylglycine and thiophene-containing ligand systems.

Typically, the glycylglycine moiety can act as a bidentate or tridentate ligand, coordinating through the terminal amino group, the deprotonated amide nitrogen, and the carboxylate oxygen. The presence of the thiophene ring introduces an additional potential coordination site through its sulfur atom. Depending on the metal ion and reaction conditions, various geometries such as octahedral, tetrahedral, or square planar could be adopted. For instance, studies on similar peptide complexes have shown that copper(II) often favors square planar or distorted octahedral geometries, while zinc(II) and cobalt(II) can adopt tetrahedral or octahedral arrangements. rsc.org The stereochemistry of these complexes would be influenced by the chelate ring formation and the potential for isomerism.

Table 1: Plausible Coordination Geometries for Metal Complexes of this compound

| Metal Ion | Common Coordination Numbers | Potential Geometries |

| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral |

| Ni(II) | 4, 6 | Square Planar, Octahedral |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Zn(II) | 4 | Tetrahedral |

This table is predictive and based on the known coordination chemistry of the constituent moieties of the ligand.

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for elucidating the nature of the bonding between a metal ion and its ligands. Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy would each provide characteristic signatures of complex formation with this compound.

In Infrared (IR) spectroscopy , the coordination of the ligand to a metal ion would be evidenced by shifts in the vibrational frequencies of key functional groups. For example, a shift in the C=O stretching frequency of the carboxylate group and the amide carbonyl would indicate their involvement in bonding. Similarly, changes in the N-H stretching and bending vibrations would suggest coordination of the amino and amide nitrogen atoms. The C-S stretching vibration of the thiophene ring might also be affected if the sulfur atom participates in coordination. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex. The coordination of this compound to a transition metal ion would likely result in the appearance of new absorption bands in the visible region, corresponding to d-d electronic transitions of the metal center. The position and intensity of these bands are indicative of the coordination geometry. nih.gov Charge transfer bands, arising from the transfer of electrons between the metal and the ligand, may also be observed.

Stability and Reactivity Profiles of this compound Metal Complexes

The reactivity of these complexes will be dictated by the properties of both the metal center and the coordinated ligand. The metal ion can act as a Lewis acid, potentially catalyzing reactions of the peptide ligand. Conversely, the coordinated ligand can influence the redox potential of the metal ion. The thiophene moiety, with its aromatic character and sulfur atom, could also participate in various chemical reactions, which may be modulated by coordination to a metal center.

Table 2: Factors Influencing the Stability of Metal Complexes

| Factor | Description |

| Metal Ion | The charge density and preferred coordination geometry of the metal ion. |

| Ligand Properties | The number and type of donor atoms, and the formation of chelate rings. |

| pH | Affects the protonation state of the ligand's donor groups. |

| Solvent | The coordinating ability of the solvent can compete with the ligand. |

Formation of Supramolecular Assemblies Involving the Compound

Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions. Metal complexes of this compound possess features that could facilitate the formation of such assemblies. Hydrogen bonding, for instance, can occur between the amide groups of adjacent complexes. The thiophene rings can participate in π-π stacking interactions, further stabilizing the supramolecular architecture. mpg.de

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of peptide-like molecules such as N-(thiophen-2-ylcarbonyl)glycylglycine has traditionally relied on methods that often involve hazardous solvents and an excess of reagents. Future research should prioritize the development of more sustainable and efficient synthetic protocols, aligning with the principles of green chemistry. peptide.com

Further innovations could involve chemo-enzymatic peptide synthesis (CEPS) or the use of novel coupling reagents that minimize waste and improve atom economy. rsc.org The development of continuous flow processes for both the synthesis and purification stages represents another significant frontier, offering enhanced efficiency and scalability for producing these compounds sustainably. rsc.org

Application of Advanced Computational Methods for Predictive Design

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery and materials science, offering a rational approach to designing novel molecules and predicting their properties. patsnap.comnih.gov For this compound, these methods can guide future research by identifying the most promising derivatives and predicting their biological interactions before undertaking costly and time-consuming laboratory synthesis.

Key computational techniques that could be applied include:

Molecular Docking: This method predicts the preferred binding orientation of the molecule to a specific biological target, such as a protein or enzyme, helping to assess its potential therapeutic activity. patsnap.comopenmedicinalchemistryjournal.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the physical movements and stability of the molecule and its complex with a biological target over time, offering a more dynamic picture of the interaction. patsnap.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For thiophene (B33073) derivatives, QSAR and classification structure-activity relationship (CSAR) models have been successfully used to predict properties like genotoxicity, providing a framework for designing safer compounds. nih.govresearchgate.net

Virtual Screening: Large libraries of virtual derivatives of this compound can be rapidly screened against various biological targets to identify candidates with the highest potential for desired activities. openmedicinalchemistryjournal.comnih.gov

| Computational Method | Objective | Predicted Outcome | Potential Impact |

|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity to therapeutic targets (e.g., kinases, proteases). | Binding energy scores, interaction poses. | Prioritization of derivatives for synthesis. openmedicinalchemistryjournal.com |

| Molecular Dynamics (MD) | Assess the stability of the ligand-receptor complex under physiological conditions. | Conformational changes, interaction stability. | Validation of docking results and understanding binding kinetics. patsnap.com |

| QSAR/CSAR Modeling | Predict biological activity or toxicity based on molecular descriptors. | Models correlating structure with activity/toxicity. | Design of derivatives with enhanced efficacy and improved safety profiles. researchgate.net |

| Virtual High-Throughput Screening (vHTS) | Screen large virtual libraries of derivatives against specific targets. | A ranked list of "hit" compounds. | Rapid identification of novel lead compounds. nih.gov |

Design and Synthesis of Next-Generation Derivatives with Tuned Biological Activities

The thiophene ring is a key component in numerous FDA-approved drugs and is known to be a versatile scaffold associated with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov This provides a strong rationale for designing and synthesizing next-generation derivatives of this compound to explore and optimize these potential therapeutic effects.

Future research should focus on systematic structure-activity relationship (SAR) studies. tandfonline.com This involves creating a library of analogs by making specific chemical modifications and evaluating how these changes affect biological activity. Key modifications could include:

Substitution on the Thiophene Ring: Introducing various functional groups (e.g., halogens, alkyl, or aryl groups) at different positions on the thiophene ring to modulate electronic properties and steric interactions.

Modification of the Dipeptide Backbone: Replacing the glycylglycine (B550881) unit with other amino acids to alter the molecule's size, charge, and flexibility, which can influence target binding and pharmacokinetic properties.

Bioisosteric Replacement: The thiophene ring itself can be considered a bioisostere of a phenyl ring, a strategy often used to improve metabolic stability or binding affinity. nih.gov Further exploration of replacing the thiophene with other heterocycles could yield novel compounds with unique activity profiles.

By correlating these structural changes with observed biological effects, researchers can develop a clear understanding of the chemical features required for a desired therapeutic outcome. researchgate.net

Deeper Mechanistic Elucidation of Biological Interactions

A critical aspect of developing any new therapeutic agent is understanding its mechanism of action (MoA)—the specific molecular interactions through which it produces its pharmacological effect. nih.gov For this compound and its derivatives, future research must move beyond preliminary activity screening to a deeper elucidation of their biological pathways.

Advanced methodologies can be employed to uncover the MoA. For instance, regulatory network-based approaches can analyze global changes in molecular interactions within a cell after being treated with the compound, helping to identify its targets and effectors. nih.gov Cheminformatics and machine learning protocols can also be used to predict the molecular targets of novel compounds by comparing their structural features to those of molecules with known MoAs. nih.govresearchgate.net These computational predictions would then guide focused experimental validation, using techniques such as cellular thermal shift assays (CETSA) or affinity chromatography to confirm direct binding to predicted target proteins.

Development of this compound-Based Functional Materials and Nanosystems

Beyond direct therapeutic applications, the unique chemical structure of this compound makes it a candidate for integration into advanced functional materials and nanosystems, particularly for drug delivery. matec-conferences.orgmdpi.com The development of "green nanomedicine" combines the principles of nanotechnology with green chemistry to create safer and more effective delivery vehicles. nih.gov

Future research could explore incorporating the compound into various nanocarriers to enhance its potential therapeutic efficacy:

Lipid-Based Nanosystems: Encapsulating the molecule within solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) could improve its solubility, stability, and ability to cross biological barriers. nih.gov

Polymeric Nanoparticles: Using biocompatible and biodegradable polymers, nanoparticles can be engineered for controlled, sustained release of the compound at a target site. nih.gov

Graphene-Based Materials: Functionalized graphene oxide or graphene quantum dots could serve as nanocarriers, offering a high surface area for drug loading and the potential for pH-sensitive drug release. mdpi.com

These nanosystems could be designed to target specific cells or tissues, thereby increasing the compound's concentration where it is needed most and reducing potential systemic side effects. nih.gov The peptide-like nature of the molecule may also facilitate surface functionalization of these nanomaterials for active targeting.

Q & A

Q. Basic

- NMR spectroscopy : H and C NMR confirm the thiophene carbonyl (δ ~165 ppm) and glycylglycine backbone (amide protons at δ 7.8–8.2 ppm) .

- X-ray crystallography : Resolves spatial arrangement, including dihedral angles between the thiophene ring and peptide bond (e.g., 15°–25° deviation from planarity) .

- Mass spectrometry (HRMS) : Validates molecular ion [M+H] at m/z 285.04 (calculated for CHNOS) .

How can researchers optimize synthetic yield while minimizing side reactions?

Q. Advanced

- Catalyst optimization : Add 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency (yield increases from 60% to 85%) .

- Temperature control : Maintain 0–5°C during coupling to suppress racemization of glycylglycine .

- Side-product mitigation : Use scavengers (e.g., HOBt) to reduce acylurea formation during EDC-mediated coupling .

How should contradictory data on biological activity be resolved?

Q. Advanced

- Comparative assays : Test against structurally related analogs (e.g., replacing thiophene with phenyl or adjusting glycylglycine length) to isolate functional group contributions .

- Reproducibility protocols : Standardize cell lines (e.g., HepG2 for cytotoxicity) and enzyme sources (e.g., recombinant ACE for inhibition studies) .

- Data normalization : Use internal controls (e.g., FAPGG hydrolysis for ACE activity) to account for batch-to-batch variability .

What functional groups dominate the compound’s reactivity and pharmacological profile?

Q. Basic

- Thiophene carbonyl : Electrophilic site for nucleophilic attacks (e.g., by serine proteases) .

- Glycylglycine backbone : Facilitates hydrogen bonding with biological targets (e.g., ACE’s zinc-binding domain) .

- Hydrophobic thiophene : Enhances membrane permeability (logP ~1.2) compared to non-thiophene analogs .

How does this compound interact with enzymes like ACE?

Q. Advanced

- Competitive inhibition : Binds ACE’s active site, displacing FAPGG (K ~15 µM) .

- Kinetic studies : Measure and shifts under varying inhibitor concentrations .

- Molecular docking : Simulations reveal hydrogen bonds between the glycylglycine amide and ACE residues (Glu384, His513) .

What stability and storage conditions are recommended?

Q. Basic

- Storage : -20°C in amber vials under argon to prevent photodegradation and oxidation .